Product packaging for (S)-2-Benzylpiperazine hydrochloride(Cat. No.:)

(S)-2-Benzylpiperazine hydrochloride

Cat. No.: B8531373
M. Wt: 212.72 g/mol
InChI Key: LOXIJFRFTZTDMB-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Benzylpiperazine hydrochloride is a chiral piperazine derivative of interest in neuroscience and neuropharmacology research. While the specific mechanisms of this stereoisomer are under investigation, studies on the parent compound N-Benzylpiperazine (BZP) provide a foundational context. BZP is a central nervous system stimulant known to act as a substrate for monoamine transporters, promoting the release of dopamine and, to a lesser extent, serotonin and norepinephrine . This mechanism leads to increased extracellular levels of these neurotransmitters in the brain, as observed in rat models . The (S)-enantiomer may offer researchers a more selective tool for probing stereospecific effects on these neurochemical systems. The primary research applications for this compound include studying the neurochemical basis of stimulant effects , investigating the potential neurotoxic properties of psychoactive substances , and exploring the structure-activity relationships of piperazine-based compounds at monoaminergic systems . In vitro studies on related compounds have shown activation of mitochondrial proapoptotic pathways, increased production of reactive oxygen species (ROS), and elevated levels of DNA damage markers, suggesting utility in cytotoxicity and oxidative stress research . This product is intended for forensic analysis and experimental pharmacological studies only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17ClN2 B8531373 (S)-2-Benzylpiperazine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

(2S)-2-benzylpiperazine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H/t11-;/m0./s1

InChI Key

LOXIJFRFTZTDMB-MERQFXBCSA-N

Isomeric SMILES

C1CN[C@H](CN1)CC2=CC=CC=C2.Cl

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 Benzylpiperazine Hydrochloride and Its Chiral Derivatives

Enantioselective Synthesis of (S)-2-Benzylpiperazine Hydrochloride

Obtaining (S)-2-Benzylpiperazine in an enantiomerically pure form is a key challenge that can be addressed through several strategic approaches. These strategies either involve the separation of a racemic mixture or the direct, stereocontrolled construction of the desired enantiomer.

Two primary methods for achieving enantiopurity are chiral resolution and asymmetric catalysis.

Chiral Resolution is a classical yet effective technique for separating a racemic mixture of 2-benzylpiperazine (B1268327) into its constituent enantiomers. This method relies on the use of a chiral resolving agent to form a pair of diastereomeric salts, which possess different physical properties, most notably solubility. chiralpedia.com This difference allows for their separation by fractional crystallization. chiralpedia.comwikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomer. wikipedia.org Common resolving agents for amines include chiral acids like tartaric acid. chiralpedia.comwikipedia.org The process can be laborious and requires screening of various resolving agents and crystallization conditions to achieve optimal separation. wikipedia.org While effective, a significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%, with the other half of the material often being discarded. wikipedia.org

Asymmetric Catalysis offers a more atom-economical approach by directly synthesizing the desired (S)-enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org This strategy often involves the hydrogenation of a prochiral precursor, such as a pyrazine or dihydropyrazine, using a chiral catalyst. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with good to excellent enantioselectivity. dicp.ac.cn These intermediates can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn Another approach is the asymmetric lithiation of an N-Boc protected piperazine (B1678402) using a chiral ligand like (−)-sparteine, followed by electrophilic trapping to install the benzyl (B1604629) group. acs.org

Table 1: Comparison of Enantioselective Strategies

MethodDescriptionAdvantagesDisadvantages
Chiral Resolution Separation of a racemic mixture via formation of diastereomeric salts with a chiral resolving agent. chiralpedia.comWell-established, can be effective for large-scale separation. chiralpedia.comMaximum 50% theoretical yield, can be labor-intensive, requires screening of agents. wikipedia.org
Asymmetric Catalysis Direct synthesis of the desired enantiomer using a chiral catalyst or auxiliary. dicp.ac.cnHigh theoretical yield (up to 100%), atom-economical. wikipedia.orgRequires development of specific catalysts and reaction conditions.

Stereocontrolled Formation of the 2-Substituted Piperazine Ring

The construction of the piperazine ring with simultaneous control of the stereocenter at the C-2 position is a sophisticated synthetic challenge. Various methodologies have been developed to achieve this.

One powerful strategy involves the use of chiral starting materials derived from amino acids. researcher.life A concise and modular asymmetric synthesis of N-aryl-2,6-disubstituted piperazines has been achieved via a Pd-catalyzed carboamination reaction, which allows for the stereoselective preparation of piperazine derivatives. researcher.life

Another approach is the cyclization of a chiral precursor. For example, a four-step sequence starting from nosylamide-activated aziridines involves aminolysis with an ω-amino alcohol, followed by a Fukuyama-Mitsunobu cyclization. This method provides optically pure N-protected piperazines under mild conditions. researchgate.net Similarly, palladium-catalyzed cyclization reactions can couple a diamine component with a propargyl unit to afford highly substituted piperazines with excellent stereochemical control. organic-chemistry.org The development of one-pot, three-component reactions also provides an efficient route. For instance, the SN2-type ring-opening of an N-activated aziridine by an aniline, followed by a Pd-catalyzed annulation with a propargyl carbonate, can produce highly substituted piperazines with excellent stereoselectivity (de, ee >99%). nih.gov

Strategies for Derivatization and Functionalization of the 2-Benzylpiperazine Scaffold

Once the chiral (S)-2-benzylpiperazine core is synthesized, it can be further modified to explore its chemical space and to conduct structure-activity relationship (SAR) studies. Derivatization typically focuses on the two nitrogen atoms of the piperazine ring and the benzyl moiety.

The secondary amines of the piperazine ring are nucleophilic and can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation involves the introduction of alkyl groups onto one or both nitrogen atoms. For a monosubstituted piperazine like 2-benzylpiperazine, selective alkylation at the N4 position is often desired. This can be achieved by first protecting the N1 nitrogen. A common method involves reacting the N-protected piperazine with an alkyl halide in the presence of a base. researchgate.netnih.gov

N-Acylation introduces an acyl group, forming an amide linkage. This is typically accomplished by reacting the piperazine with an acyl chloride or a carboxylic acid activated with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI). nih.govnih.gov These reactions are generally high-yielding and allow for the introduction of a wide variety of functional groups.

Table 2: Examples of N-Functionalization Reactions

Reaction TypeReagentsProduct Type
N-Alkylation Alkyl halide (e.g., butyl bromide), Base (e.g., K₂CO₃) researchgate.netN-Alkylpiperazine
N-Acylation Acyl chloride, Base (e.g., Triethylamine) nih.govN-Acylpiperazine
N-Acylation Carboxylic acid, Coupling agent (e.g., CDI) nih.govN-Acylpiperazine

Modifications of the Benzyl Moiety for Structure-Activity Relationship (SAR) Studies

The benzyl group provides another site for modification to probe how changes in its structure affect biological activity. SAR studies often involve synthesizing a series of analogs with different substituents on the aromatic ring of the benzyl group. mdpi.com For example, introducing electron-donating or electron-withdrawing groups, or sterically bulky groups, can influence the compound's potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net

These modifications are typically achieved by starting with a substituted benzyl chloride in the initial synthesis of the 2-benzylpiperazine scaffold. europa.eu For instance, reacting piperazine with a para-substituted benzyl chloride will yield the corresponding 2-(para-substituted-benzyl)piperazine. This approach allows for the systematic exploration of the effects of substituents at various positions on the phenyl ring.

Protecting group chemistry is indispensable in the synthesis and functionalization of 2-benzylpiperazine, especially for achieving selective modifications at the two different nitrogen atoms. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (CBZ or Z) groups are commonly used carbamate protecting groups for amines. masterorganicchemistry.comtotal-synthesis.com

N-Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). masterorganicchemistry.comchemicalbook.com

N-CBZ Protection: The CBZ group is installed using benzyl chloroformate (Cbz-Cl). total-synthesis.com A key advantage of the CBZ group is its stability to acidic and basic conditions, providing orthogonality with the Boc group. masterorganicchemistry.comtotal-synthesis.com The CBZ group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and neutral condition that cleaves the benzyl C-O bond. total-synthesis.commdpi.com

The use of an orthogonal protection strategy, such as protecting one nitrogen with Boc and the other with CBZ, allows for the selective deprotection and subsequent functionalization of each nitrogen atom independently. researchgate.netresearchgate.net This enables the synthesis of complex, unsymmetrically disubstituted piperazine derivatives. researchgate.net

Table 3: Common Amine Protecting Groups for Piperazine Synthesis

Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O) chemicalbook.comAcidic (e.g., TFA, HCl) masterorganicchemistry.comStable to base, hydrogenolysis
BenzyloxycarbonylCBZ (or Z)Benzyl chloroformate (Cbz-Cl) total-synthesis.comCatalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.comStable to acid and base

General Synthetic Reactions Applicable to Piperazine Ring Systems

The piperazine ring is a prevalent scaffold in a vast array of FDA-approved drugs, valued for its unique physicochemical properties that can enhance the pharmacological profile of a molecule researcher.lifenih.govmdpi.com. The synthesis of piperazine and its derivatives is a cornerstone of medicinal chemistry, with numerous methods developed to construct and functionalize this important heterocycle nih.gov. These strategies often involve the formation of the core ring structure, followed by or concurrent with the introduction of various substituents at the nitrogen or carbon atoms.

Reductive Amination and Amine Coupling Reactions

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the synthesis of piperazine ring systems. This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Various reducing agents can be used, with sodium cyanoborohydride and sodium triacetoxyborohydride being common choices due to their mild and selective nature nih.govgoogle.comnih.gov.

One general approach involves the reaction of a 1,2-diamine with a suitable dicarbonyl compound, followed by a double reductive amination to close the ring. A more contemporary strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. This intermediate then undergoes a catalytic reductive cyclization to form the piperazine ring nih.govmdpi.com. This method allows for the synthesis of piperazines with substituents on the carbon atoms of the ring mdpi.com. For instance, the reductive cyclization of dioximes can be achieved through hydrogenation with a 5%-Pd/C catalyst to yield N-Boc-protected piperazines mdpi.com.

Amine coupling reactions are also fundamental to piperazine synthesis. These can include:

N-Alkylation: This involves the nucleophilic substitution reaction between piperazine (or a derivative) and an alkyl halide. For example, (S)-2-Benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride europa.euorgsyn.org. To control the degree of substitution and avoid the formation of undesired by-products like 1,4-dibenzylpiperazine, protecting groups or an excess of piperazine may be used mdpi.comnih.gov.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a key method for forming N-arylpiperazines from aryl halides and piperazine mdpi.com. It offers a broad substrate scope and good functional group tolerance.

Ullmann Condensation: A copper-catalyzed reaction that can also be used to couple aryl halides with piperazine, providing an alternative to palladium-based methods mdpi.com.

Researchers have developed one-pot protocols for converting primary amines into piperazines, for example, by cyclization with tosylbis(2-(tosyloxy)ethyl)amine, although this method is often limited to C-unsubstituted piperazine derivatives nih.govmdpi.com. Another innovative approach is a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, which provides access to 2-substituted piperazines under mild conditions using an iridium-based photocatalyst organic-chemistry.org.

Salt Formation Strategies (e.g., Hydrochloride Salts)

The conversion of a basic piperazine derivative into a salt, particularly a hydrochloride salt, is a common and critical step in pharmaceutical development. The primary motivation for salt formation is to improve the physicochemical properties of the parent compound, most notably its aqueous solubility and stability, which are crucial for formulation and bioavailability nih.govgoogle.com.

The formation of a hydrochloride salt is typically achieved by treating a solution of the free base piperazine derivative with hydrogen chloride (HCl). The HCl can be introduced in various forms, such as an aqueous solution, a solution in an organic solvent (e.g., ethanol or diethyl ether), or as a gas orgsyn.orgnih.govmdma.ch.

Key considerations in hydrochloride salt formation include:

Stoichiometry: Piperazine has two basic nitrogen atoms, allowing for the formation of either a monohydrochloride or a dihydrochloride salt. The stoichiometry of the added HCl relative to the piperazine derivative determines the final salt form. For instance, using an equimolar amount of HCl can lead to the selective protonation of one nitrogen atom, while an excess of HCl can protonate both nih.gov. The specific nitrogen that gets protonated first can depend on its chemical environment and steric hindrance nih.gov.

Solvent: The choice of solvent is crucial for controlling the precipitation and crystallization of the salt. The hydrochloride salt is often much less soluble in organic solvents than its free base form, which facilitates its isolation by filtration nih.govmdma.ch.

Purification: Salt formation can also serve as a purification step. The crystalline nature of many hydrochloride salts allows for the removal of impurities that remain in the solution.

For example, in the synthesis of 1-benzylpiperazine (B3395278), the product is often isolated as the dihydrochloride salt by treating the reaction mixture with absolute ethanol saturated with dry hydrogen chloride gas. The precipitated salt is then collected by filtration orgsyn.org. The free base can be subsequently liberated by treating the salt with a strong base, such as sodium hydroxide orgsyn.org. This process of salt formation and subsequent liberation of the free base is a standard procedure for the purification and handling of many piperazine-based compounds.

Mechanistic Investigations of S 2 Benzylpiperazine Derivatives on Biological Targets

Enzyme Inhibition Profiling

Beta-Secretase 1 (BACE-1) and Amyloid-Beta Aggregation Modulation

In addition to cholinesterase inhibition, benzylpiperazine derivatives are being explored for their potential to modulate the amyloidogenic pathway, a core pathological process in Alzheimer's disease. This pathway involves the sequential cleavage of the amyloid precursor protein (APP) by beta-secretase 1 (BACE1) and γ-secretase, leading to the formation of amyloid-beta (Aβ) peptides that aggregate into neurotoxic plaques. nih.govplos.orgmdpi.com

Derivatives of benzylpiperazine have been designed as multi-target agents aimed at concurrently inhibiting AChE, BACE1, and Aβ aggregation. plos.orgnih.govnih.gov The piperazine (B1678402) ring is a key structural feature for BACE1 inhibition. nih.govmdpi.com Molecular modeling studies have shown that the piperazine nitrogen can form crucial hydrogen bonds with the catalytic dyad residues, Asp32 and Asp228, in the active site of BACE1. mdpi.comfrontiersin.org Furthermore, hybrid compounds incorporating a piperazine ring have demonstrated a cationic-π interaction with the Tyr71 residue in the BACE1 active site, contributing to potent inhibition. nih.gov Some benzylpiperidine-based compounds have also shown an ability to inhibit the self-aggregation of Aβ, suggesting that the broader benzyl-piperazine/piperidine scaffold has potential in addressing this aspect of AD pathology. nih.gov

Receptor Ligand Binding and Functional Modulation

Sigma-1 Receptor (σ1R) Affinity and Selectivity

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum, which has emerged as a promising therapeutic target for various central nervous system disorders. nih.gov Benzylpiperazine derivatives have been identified as potent and selective ligands for the σ1R. nih.gov

The affinity and selectivity of these compounds are determined by their specific chemical structures. Structure-affinity relationship (SAfiR) studies have shown that modifications to different parts of the benzylpiperazine scaffold can optimize the binding profile. nih.gov For instance, the introduction of a para-substituent, such as a methoxy (B1213986) group, on the benzyl (B1604629) ring can improve both affinity and selectivity for σ1R. nih.gov The nature of the linker chain and other hydrophobic domains also plays a critical role. nih.gov One study found that a 4-methoxybenzylpiperazinyl moiety linked by a three-carbon unit to a hydrophobic cyclohexyl group resulted in a compound (15) with exceptionally high affinity (Ki σ1 = 1.6 nM) and selectivity (Ki σ2/Ki σ1 = 886) for the σ1R. nih.govacs.org Another study on chiral (piperazin-2-yl)methanol derivatives found that a p-methoxybenzyl substituted piperazine displayed the highest σ1-receptor affinity (Ki = 12.4 nM) within its series. researchgate.netresearchgate.net

The binding affinities of (S)-2-benzylpiperazine derivatives for sigma receptors are experimentally determined using competitive radioligand binding assays. nih.govrsc.org These assays measure the ability of a test compound to displace a specific, radioactively labeled ligand from the receptor.

For determining σ1R affinity, the radioligand typically used is [3H]-(+)-pentazocine, with tissue preparations from guinea pig brain membranes serving as the receptor source. nih.govacs.orgmdpi.com To measure affinity for the sigma-2 receptor (σ2R), [3H]-1,3-di(2-tolyl)guanidine ([3H]DTG) is commonly employed as the radioligand. nih.govacs.org In σ2R binding assays, an excess of a selective σ1R ligand, such as (+)-pentazocine, is often added to "mask" the σ1R sites, ensuring that the binding of [3H]DTG is specific to the σ2R. rsc.orgnih.gov The inhibitory constant (Ki), which reflects the affinity of the compound for the receptor, is then calculated from the concentration-dependent displacement curves. nih.gov The ratio of the Ki values for σ2R and σ1R (Ki σ2/Ki σ1) is used to quantify the compound's selectivity for the σ1R. nih.gov

Table 2: Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Binding Affinities and Selectivity of Representative Benzylpiperazine Derivatives

Compound R Ki σ1 (nM) ± SEM Ki σ2 (nM) ± SEM Selectivity Ratio (Ki σ2/Ki σ1)
8 5-(1,2-dithiolan-3-yl)pentanoyl 4.8 ± 0.5 2073 ± 138 432
13 2-phenylbutanoyl 20.3 ± 1.1 2276 ± 280 112
14 3-phenylpropanoyl 145 ± 8 6213 ± 514 43
15 3-cyclohexylpropanoyl 1.6 ± 0.1 1418 ± 98 886
16 3,3-diphenylpropanoyl 2.1 ± 0.2 1461 ± 103 696
20 4-fluorobenzoyl 21.3 ± 1.5 1636 ± 117 77
21 3-phenylpropioloyl 4.6 ± 0.3 1184 ± 91 257
22 cinnamoyl 18.2 ± 1.1 1764 ± 125 97
24 5-(1,2-dithiolan-3-yl)-N-(4-(hydroxymethyl)benzyl)pentanamide 5.3 ± 0.4 2242 ± 155 423
Haloperidol (Reference) 3.2 ± 0.2 452 ± 31 141

All compounds share a 4-((4-methoxyphenyl)methyl)piperazin-1-yl core structure, with 'R' representing the substituent group. Data sourced from a study by Iansito et al. (2021). nih.govacs.org

Elucidation of σ1R Pharmacophore Features

The interaction of benzylpiperazine derivatives with the Sigma-1 Receptor (σ1R) is understood through a well-defined pharmacophore model. The established Glennon's σ1R pharmacophore model outlines the essential structural features required for a ligand to bind effectively to the receptor. nih.govacs.org This model consists of two distal hydrophobic regions and a central positive ionizable nitrogen atom. nih.govacs.org

Newly synthesized benzylpiperazine derivatives have been shown to fulfill the criteria of this model. nih.govacs.org The structure of these compounds typically includes:

A primary hydrophobic area.

A basic nitrogen atom, which is positively ionized at physiological pH.

A secondary hydrophobic area. nih.gov

This structural alignment allows for a strong interaction with the σ1R binding pocket. For instance, studies on new benzylpiperazine derivatives demonstrated that combinations of hydrophobic groups, such as cyclohexyl or phenyl, with a 4-methoxybenzylpiperazinyl moiety, resulted in optimal binding profiles at sigma receptors. acs.org The lead compound in one study, along with newly developed derivatives, was shown to fit this pharmacophore, which is considered crucial for σ1R binding. nih.govacs.org

Table 1: Glennon's σ1R Pharmacophore Features for Benzylpiperazine Derivatives
Pharmacophore FeatureDescriptionCorresponding Moiety in Benzylpiperazine Derivatives
Primary Hydrophobic RegionA non-polar region that interacts with a corresponding hydrophobic pocket on the receptor.e.g., Phenyl group, Cyclohexyl group acs.org
Basic Nitrogen CenterA nitrogen atom that is positively charged at physiological pH, crucial for electrostatic interactions.Piperazine ring nitrogen nih.govacs.org
Secondary Hydrophobic RegionA second non-polar region, distal to the first, that provides additional binding affinity.e.g., 4-methoxybenzylpiperazinyl moiety acs.org

Monoamine Transporter and Receptor Interactions (General Piperazine Context)

Benzylpiperazine (BZP) and its derivatives exert significant influence on the monoaminergic systems through their interaction with neurotransmitter transporters. These compounds are known to potentiate central dopamine (B1211576), serotonin (B10506), and noradrenaline neurotransmission. researchgate.net The primary mechanism involves modulating the activity of the dopamine transporter (DAT), the serotonin transporter (SERT), and the noradrenaline transporter (NET). wikipedia.orgeuropa.eu

BZP demonstrates a mixed mechanism of action, functioning as a monoamine releaser and reuptake inhibitor. researchgate.neteuropa.eu It stimulates the release of dopamine, serotonin, and noradrenaline from presynaptic terminals and also inhibits their reuptake, leading to elevated synaptic concentrations of these neurotransmitters. researchgate.neteuropa.eu This action is similar to that of MDMA. nih.gov Specifically, BZP shows amphetamine-like effects on the serotonin reuptake transporter. wikipedia.org Its potency is lower on the noradrenaline and dopamine reuptake transporters. wikipedia.org Furthermore, BZP acts as an antagonist at the alpha-2-adrenoreceptor, which inhibits negative feedback and results in an increased release of noradrenaline. wikipedia.org

Table 2: Modulation of Monoamine Transporters by Benzylpiperazine Derivatives
TransporterMechanism of ActionOutcome
Dopamine Transporter (DAT)Stimulates release, inhibits reuptake researchgate.neteuropa.euIncreased synaptic dopamine levels nih.gov
Serotonin Transporter (SERT)Stimulates release, inhibits reuptake wikipedia.orgeuropa.euIncreased synaptic serotonin levels nih.gov
Noradrenaline Transporter (NET)Stimulates release, inhibits reuptake wikipedia.orgeuropa.euIncreased synaptic noradrenaline levels wikipedia.org

Specifically, certain phenylpiperazine derivatives, such as m-chlorophenylpiperazine (mCPP), have been widely used in research as probes of serotonin function due to their receptor activity. europa.eu mCPP acts as an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor. europa.eu The binding of BZP to 5-HT2A receptors may be responsible for certain mild hallucinogenic effects at high doses, while interactions with 5-HT2B receptors, which are densely expressed in the gut, could be linked to some peripheral side effects. wikipedia.org

Table 3: Interaction of Piperazine Derivatives with Serotonin Receptors
ReceptorInteractionCompound Example
5-HT2AAgonism wikipedia.orgBenzylpiperazine (BZP) wikipedia.org
5-HT2BPartial Agonism / Antagonism wikipedia.orgeuropa.euBenzylpiperazine (BZP), m-chlorophenylpiperazine (mCPP) wikipedia.orgeuropa.eu
5-HT2CAgonism europa.eum-chlorophenylpiperazine (mCPP) europa.eu
5-HT3Binding wikipedia.orgBenzylpiperazine (BZP) wikipedia.org

Peripheral Benzodiazepine (B76468) Receptor (PBR) and Central Benzodiazepine Receptor (BzR) Binding

The pharmacological effects of benzodiazepines are primarily mediated through central benzodiazepine receptors (BzR), which are associated with the neuronal gamma-aminobutyric acidA (GABAA) receptor. nih.gov A distinct class of binding sites, known as peripheral-type benzodiazepine binding sites (PBBS) or peripheral benzodiazepine receptors (PBR), is also recognized. nih.gov These receptors are found in various peripheral tissues, blood cells, and glial cells within the brain. nih.gov

While BzRs are integral to neuronal inhibition via GABAergic pathways, the functions of PBRs are more diverse and include roles in steroidogenesis, mitochondrial respiration, and cell growth. nih.gov PBRs have been localized to the outer mitochondrial membrane in many tissues, but evidence also points to their existence on the plasma membrane. nih.gov The binding site for PBR ligands has been extensively studied using derivatives of PK11195, a prototypical PBR ligand. nih.gov These studies have confirmed the importance of a carbonyl moiety as a primary pharmacophoric element for recognition and binding to the PBR. nih.gov

Metabolic Transformation Pathways of 2-Benzylpiperazine (B1268327) Derivatives (Preclinical/In Vitro)

The metabolism of benzylpiperazine (BZP) and related piperazine derivatives is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. europa.euresearchgate.net In vitro studies using human liver microsomes have identified several key isoenzymes responsible for the biotransformation of these compounds. researchgate.net

The major isoenzymes involved in the metabolism of BZP and trifluoromethylphenylpiperazine (TFMPP) are CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net Research has shown that inhibitors specific to these enzymes significantly reduce the metabolism of BZP. researchgate.net The metabolic pathways include hydroxylation of the aromatic ring and N-dealkylation. researchgate.net It is also noted that many piperazine analogues, including BZP, can act as inhibitors of these same CYP isoenzymes, creating the potential for drug-drug interactions. researchgate.net For example, BZP and TFMPP have been shown to inhibit each other's metabolism. researchgate.net While CYP2D6, CYP1A2, and CYP3A4 are the main contributors, CYP2C19 does not appear to be significantly involved in the metabolism of BZP. researchgate.net

Table 4: Key Cytochrome P450 Isoenzymes in Benzylpiperazine Metabolism
CYP IsoenzymeRole in MetabolismSupporting Evidence
CYP2D6Major isoenzyme involved in BZP metabolism researchgate.netresearchgate.netMetabolism significantly inhibited by CYP2D6 inhibitors researchgate.net
CYP1A2Major isoenzyme involved in BZP metabolism researchgate.netresearchgate.netMetabolism significantly inhibited by CYP1A2 inhibitors researchgate.net
CYP3A4Major isoenzyme involved in BZP metabolism researchgate.netresearchgate.netMetabolism significantly inhibited by CYP3A4 inhibitors researchgate.net
CYP2C19Not significantly involved in BZP metabolism researchgate.netLack of inhibition by CYP2C19 inhibitors researchgate.net

Involvement of Catechol-O-methyl-transferase (COMT)

(S)-2-Benzylpiperazine and its derivatives undergo metabolism through various enzymatic pathways, with Catechol-O-methyl-transferase (COMT) playing a significant role. europa.eunih.gov COMT is a crucial enzyme in the metabolism of endogenous and xenobiotic catechols, catalyzing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a catechol hydroxyl group. nih.gov

The involvement of COMT in the metabolic pathway of benzylpiperazine (BZP) typically follows an initial Phase I hydroxylation reaction, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov This initial step introduces a hydroxyl group onto the aromatic ring of the BZP molecule, forming catechol-like intermediates such as 3-hydroxy-BZP and 4-hydroxy-BZP. europa.eu Once these hydroxylated metabolites are formed, they become substrates for COMT. The enzyme then catalyzes the methylation of one of the hydroxyl groups. A prominent example of this metabolic sequence is the formation of 4-hydroxy-3-methoxy-BZP, which has been identified as a main metabolite of BZP in both animal and human studies. europa.eu The action of COMT is therefore a secondary but vital step in the biotransformation and subsequent clearance of these compounds. nih.gov

The efficiency of this metabolic process can be influenced by genetic polymorphisms in the COMT enzyme, leading to potential inter-individual differences in the metabolism and clearance of BZP derivatives. europa.eu

Identification of Hydroxylated and Conjugated Metabolites in Biological Systems

The biotransformation of (S)-2-Benzylpiperazine in biological systems leads to the formation of several hydroxylated and conjugated metabolites. These metabolic products are primarily the result of Phase I and Phase II metabolic reactions.

Hydroxylated Metabolites: Phase I metabolism, largely carried out by cytochrome P450 enzymes, introduces polar hydroxyl groups onto the BZP molecule. nih.govresearchgate.net In studies conducted on rats, p-hydroxy-BZP (4-hydroxy-BZP) has been unequivocally identified as the main metabolite, with m-hydroxy-BZP (3-hydroxy-BZP) being a minor metabolite. nih.gov The formation of these hydroxylated derivatives increases the water solubility of the compound, facilitating its excretion.

Conjugated Metabolites: Following hydroxylation, these metabolites undergo Phase II conjugation reactions, where they are coupled with endogenous molecules to further increase their polarity and facilitate elimination from the body. The primary conjugation pathways for hydroxylated BZP metabolites are glucuronidation and sulfation. europa.eu Research has shown that the hydroxy-metabolites are excreted in urine as glucuronic and/or sulphuric acid conjugates. europa.eunih.gov In rat studies, it was found that approximately 50% of the main metabolite, p-hydroxy-BZP, is excreted as its glucuronide conjugate. nih.gov

The table below summarizes the key metabolites identified in biological systems following the administration of Benzylpiperazine.

Metabolite TypeMetabolite NameParent CompoundAnalytical MethodBiological Matrix
Hydroxylated p-Hydroxy-BZP (4-hydroxy-BZP)BenzylpiperazineGC-MS, LC-ESI MSRat Urine
Hydroxylated m-Hydroxy-BZP (3-hydroxy-BZP)BenzylpiperazineGC-MS, LC-ESI MSRat Urine
Hydroxylated & Methylated 4-hydroxy-3-methoxy-BZPBenzylpiperazineNot specifiedAnimal and Human Urine
Conjugated p-Hydroxy-BZP glucuronidep-Hydroxy-BZPLC-ESI MSRat Urine
Conjugated Hydroxy-BZP sulfatesHydroxy-BZP metabolitesNot specifiedAnimal and Human Urine

Data compiled from multiple sources. europa.eunih.gov

Enzyme Inhibition by Piperazine Analogues in Microsomal Assays

Piperazine analogues, including benzylpiperazine derivatives, have been investigated for their potential to inhibit various metabolic enzymes, particularly the cytochrome P450 (CYP) isoenzymes. These investigations are often conducted using in vitro microsomal assays, which utilize liver microsomes containing a high concentration of drug-metabolizing enzymes. nih.govresearchgate.net

Studies have demonstrated that many piperazine analogues exhibit significant inhibitory activity against a range of CYP isoenzymes. researchgate.net This inhibition can lead to drug-drug interactions if co-administered with other therapeutic agents that are metabolized by the same enzymes. For instance, research on benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using human liver microsomes revealed that their metabolism involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net

A key finding from these microsomal assays is the potential for metabolic interactions between different piperazine derivatives. It was observed that BZP and TFMPP, often found together in recreational products, inhibit each other's metabolism. researchgate.net This mutual inhibition can lead to elevated plasma concentrations of both drugs, potentially enhancing their effects and increasing the risk of adverse events.

The table below presents findings on the inhibitory effects of various piperazine analogues on key CYP450 isoenzymes, as determined by in vitro microsomal assays.

Piperazine AnalogueInhibited CYP Isoenzyme(s)Assay SystemKey Finding
Benzylpiperazine (BZP)CYP2D6, CYP1A2, CYP3A4Human Liver MicrosomesInhibits the metabolism of TFMPP. researchgate.net
Trifluoromethylphenylpiperazine (TFMPP)CYP2D6, CYP1A2, CYP3A4Human Liver MicrosomesInhibits the metabolism of BZP. researchgate.net
Fluorophenylpiperazine (pFPP)CYP2D6, CYP1A2Human Liver MicrosomesSignificant inhibitory effects. researchgate.net
Methoxyphenylpiperazine (MeOPP)CYP2D6, CYP1A2Human Liver MicrosomesSignificant inhibitory effects. researchgate.net
Chlorophenylpiperazine (mCPP)CYP2D6, CYP1A2Human Liver MicrosomesSignificant inhibitory effects. researchgate.net
Methylbenzylpiperazine (MBZP)CYP2D6, CYP1A2Human Liver MicrosomesSignificant inhibitory effects. researchgate.net
Methylenedioxybenzylpiperazine (MDBP)CYP2D6, CYP1A2Human Liver MicrosomesSignificant inhibitory effects. researchgate.net

These findings from microsomal assays are crucial for understanding the metabolic fate and potential for drug interactions of (S)-2-Benzylpiperazine and related analogues. The inhibition of major drug-metabolizing enzymes highlights the need for caution when these compounds might be co-ingested with other substances.

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Chromatographic Methodologies for Separation and Quantification

Chromatography is fundamental to the analysis of (S)-2-Benzylpiperazine hydrochloride, enabling its separation from impurities, metabolites, or other components in a mixture. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While direct analysis of benzylpiperazine is possible, derivatization is often employed to improve chromatographic peak shape and thermal stability. researchgate.netauburn.edunih.gov

Methodology and Findings: Research on the closely related isomer, 1-benzylpiperazine (B3395278) (BZP), provides insight into the GC-MS analysis of benzylpiperazines. Some studies indicate that analysis can be performed directly without derivatization, even on the salt form of the compound. auburn.edunih.gov However, for enhanced sensitivity and reproducibility, particularly in complex matrices, a derivatization step is common. A frequently used agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine groups of the piperazine (B1678402) ring. researchgate.netniscpr.res.in

The mass spectrum of underivatized 1-benzylpiperazine is characterized by a base peak at m/z 91, corresponding to the tropylium (B1234903) ion formed from the benzyl (B1604629) group, and other significant fragments at m/z 134 and 176 (molecular ion). auburn.edunih.gov For quantitative analysis, Selected Ion Monitoring (SIM) mode is utilized to enhance sensitivity and selectivity. In a study involving TFAA-derivatized BZP, the primary ion monitored for quantification was m/z 272, corresponding to the derivatized molecule, along with other fragments at m/z 91, 175, and 181. researchgate.netniscpr.res.in

The following table summarizes typical GC parameters used in the analysis of benzylpiperazine. Note that retention times are highly dependent on the specific column and conditions used.

Table 1: Example GC-MS Parameters for Benzylpiperazine Analysis

Parameter Method 1 auburn.edu Method 2 swgdrug.org
Initial Temperature 150°C (hold 1 min) 100°C (hold 5 min)
Temperature Program Ramp to 220°C at 10°C/min, then to 290°C at 90°C/min Ramp to 290°C at 10°C/min
Final Hold Time 2.30 min 20 min
Carrier Gas Helium Not Specified
Reported Retention Time 3.80 min Not Specified

| Derivatization | None (direct analysis) | Not Specified |

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the premier technique for the high-sensitivity detection and quantification of benzylpiperazine derivatives in complex biological and chemical matrices. researchgate.net This approach offers significant advantages over GC-MS, as it typically does not require derivatization and is suitable for polar, non-volatile compounds. researchgate.net

Methodology and Findings: Analysis is commonly performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.netdergipark.org.tr Chromatographic separation is achieved on reverse-phase C18 columns using gradient elution. nih.govresearchgate.net The mobile phases usually consist of water and an organic solvent like acetonitrile (B52724) or methanol, modified with additives such as formic acid or ammonium (B1175870) formate (B1220265) to ensure efficient ionization of the analyte. researchgate.net

For detection, the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. researchgate.netdergipark.org.tr This involves monitoring the transition of a specific precursor ion (the protonated molecule, [M+H]⁺) to one or more product ions. For 1-benzylpiperazine, the [M+H]⁺ precursor ion is observed at m/z 177.1. auburn.edu A characteristic fragmentation pattern for benzylpiperazine derivatives in MS/MS is the neutral loss of the piperazine moiety, resulting in a product ion at m/z 91 (the benzyl or tropylium cation). researchgate.net Methods are validated for linearity, precision, and accuracy, with limits of detection often reaching the low nanogram-per-milliliter (ng/mL) level. dergipark.org.trwikipedia.org

Table 2: Example UHPLC-MS/MS Parameters for Benzylpiperazine Analysis researchgate.net

Parameter Condition
Instrument Triple Quadrupole LC-MS with heated ESI source
Column Synergi 4 µm, Hydro—RP, C18 (150 x 2.00 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 10% B, hold 2 min; linear ramp to 100% B over 8 min; re-equilibrate
Flow Rate 0.5 mL/min
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 177

| Characteristic Fragment | m/z 91 (from neutral loss of 86 Da) |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection offers a reliable and accessible method for the quantification of this compound. The choice between UV and FLD depends on the required sensitivity and the inherent spectroscopic properties of the analyte or its derivatives.

HPLC-UV: The benzyl chromophore in the molecule allows for direct detection using a UV or Diode Array Detector (DAD). dergipark.org.tr Analyses are typically performed on C18 reverse-phase columns. One established method for 1-benzylpiperazine utilizes an isocratic mobile phase and UV detection at 210 nm, demonstrating the feasibility of direct quantification. vscht.cz While direct detection is often sufficient, derivatization can be employed for trace analysis or to shift the detection wavelength away from potential interferences. For instance, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to create a derivative with strong UV absorbance at a different wavelength, such as 340 nm. researchgate.net

Table 3: Example HPLC-UV Method Parameters for 1-Benzylpiperazine vscht.cz

Parameter Condition
Column C18 (4.6 mm x 250 mm, 10 µm)
Mobile Phase Isocratic: Aqueous buffer containing sodium hydroxide, phosphoric acid, and hexylamine
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Linear Range | 0.256–1.023 mg/mL |

HPLC-FLD: Fluorescence detection offers superior sensitivity compared to UV detection but often requires the analyte to be fluorescent or to be derivatized with a fluorescent tag. Since benzylpiperazine is not natively fluorescent, derivatization is necessary. A highly sensitive method involves derivatizing the secondary amine of the piperazine ring with a fluorogenic reagent such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). researchgate.net This approach enables the detection of benzylpiperazine at very low concentrations, with reported lower detection limits of 0.9 ng/mL. researchgate.net Such methods are particularly valuable for bioanalytical applications where analyte concentrations are minimal. auburn.eduresearchgate.net

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used for the qualitative screening and preliminary purity assessment of this compound. nih.govresearchgate.net It is particularly useful for quickly checking reaction progress or identifying the presence of the compound in seized materials.

Methodology and Findings: The standard stationary phase for this analysis is silica (B1680970) gel plates containing a fluorescent indicator (Silica gel 60 F₂₅₄). nih.gov The choice of mobile phase (eluent) is critical for achieving good separation. A study focused on benzylpiperazine analogues found that a solvent system composed of methanol and 25% aqueous ammonia (B1221849) (100:1.5, v/v) provided the best results among those tested. researchgate.netniscpr.res.in

Visualization of the separated spots can be achieved through both non-destructive and destructive methods.

UV Visualization: Due to the UV-active benzyl group, the compound quenches the fluorescence of the F₂₅₄ indicator on the plate. When viewed under a UV lamp at 254 nm, the compound appears as a dark spot against a green fluorescent background. nih.govvscht.cz

Chemical Staining: After development, the plate can be sprayed with a chemical reagent to produce a colored spot. For benzylpiperazine, acidified iodoplatinate (B1198879) solution has been identified as a highly sensitive visualization reagent. researchgate.netniscpr.res.inchemicalbook.com General reagents like iodine vapor, which forms brownish spots with many organic compounds, can also be used. vscht.cz

Table 4: Recommended TLC System for Benzylpiperazine Analysis nih.govresearchgate.netniscpr.res.in

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase Methanol – 25% Aqueous Ammonia (100 : 1.5, v/v)
Visualization 1 (Non-destructive) UV light at 254 nm (appears as a dark spot)

| Visualization 2 (Destructive) | Spraying with acidified iodoplatinate reagent |

Spectroscopic Techniques for Structural Elucidation and Confirmation

While chromatography separates the compound, spectroscopy provides definitive structural information, confirming its identity and characterizing its chemical bonds.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The resulting spectrum provides a unique "molecular fingerprint" that can be used for structural confirmation. auburn.edu The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its distinct structural features: the aromatic ring, the piperazine ring, the benzylic methylene (B1212753) bridge, and the amine hydrochloride salt.

Spectral Interpretation: Analysis of the closely related 1-benzylpiperazine provides a clear framework for interpreting the spectrum. ultraphysicalsciences.org The key absorption regions and their corresponding vibrational modes are as follows:

Aromatic C-H Stretch: Sharp bands appear just above 3000 cm⁻¹ (typically 3100-3040 cm⁻¹), which are characteristic of C-H bonds on the phenyl ring. vscht.czultraphysicalsciences.org

Aliphatic C-H Stretch: A series of strong bands appear just below 3000 cm⁻¹ (typically 2950-2800 cm⁻¹), corresponding to the C-H stretching of the piperazine ring and the benzylic -CH₂- group. ultraphysicalsciences.org

N-H Stretch: As a hydrochloride salt of a secondary amine, a broad and strong absorption band is expected in the 2700-2400 cm⁻¹ region, corresponding to the N⁺-H stretching of the piperazinium ion.

Aromatic C=C Stretch: Two or more sharp bands of variable intensity appear in the 1600-1450 cm⁻¹ region, which are characteristic of the phenyl ring skeletal vibrations. ultraphysicalsciences.orgpressbooks.pub

C-N Stretch: Absorptions associated with C-N bond stretching typically occur in the 1325-1175 cm⁻¹ range. ultraphysicalsciences.org

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands from C-H bending, C-C stretching, and other skeletal vibrations. This region is highly specific to the molecule's exact structure, and while the 2-benzyl isomer will show similar functional group absorptions to the 1-benzyl isomer, their fingerprint regions will differ, allowing for unambiguous differentiation. auburn.edu

Table 5: Characteristic IR Absorption Bands for a Benzylpiperazine Structure vscht.czultraphysicalsciences.orgpressbooks.pub

Wavenumber (cm⁻¹) Vibration Type Structural Unit
3100–3040 C-H Stretch Aromatic Ring
2950–2800 C-H Stretch Piperazine & -CH₂-
2700–2400 N⁺-H Stretch Piperazinium ion (salt)
1600–1450 C=C Stretch Aromatic Ring
~1485 CH₂ Scissoring (Bend) -CH₂-
1325–1175 C-N Stretch Aliphatic Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the molecular framework by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

For (S)-2-Benzylpiperazine, the ¹H NMR spectrum is expected to display characteristic signals corresponding to the distinct protons in the molecule. The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The protons on the piperazine ring and the benzylic methylene protons (-CH₂-) would produce more complex signals in the aliphatic region (typically 2.5-3.5 ppm), with their specific chemical shifts and coupling patterns being influenced by their stereochemical relationships and the protonation state of the nitrogen atoms. The single proton at the chiral center (C2) would also have a distinct signal in this region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for (S)-2-Benzylpiperazine

Group Nucleus Predicted Chemical Shift (ppm) Signal Pattern
Phenyl ¹H 7.2 - 7.4 Multiplet
Phenyl ¹³C 125 - 140 Multiple signals
Benzylic CH₂ ¹H ~2.8 - 3.2 Multiplet (AB quartet)
Benzylic CH₂ ¹³C ~60 - 65 Single signal
Piperazine CH, CH₂ ¹H 2.5 - 3.5 Complex multiplets

Note: Predicted values are based on general chemical shift principles and data for analogous structures like 1-Benzylpiperazine. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Fragmentation Patterns and Molecular Weight Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of (S)-2-Benzylpiperazine and deducing its structure through analysis of its fragmentation patterns. When analyzed by gas chromatography-mass spectrometry (GC-MS) without derivatization, the compound exhibits a characteristic mass spectrum. ikm.org.my

Under electron ionization (EI), the molecule undergoes fragmentation, producing a series of ions. The most prominent and characteristic fragmentation involves the cleavage of the C-C bond between the benzyl group and the piperazine ring, leading to the formation of the tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. This is typically the base peak in the spectrum. ikm.org.myeuropa.euxml-journal.net Other significant fragments arise from the piperazine ring itself. The molecular ion [M]⁺ at m/z 176 is also observable. ikm.org.myeuropa.eu

When analyzed using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), the protonated molecule [M+H]⁺ is selected and fragmented. The resulting product ions provide further structural confirmation. xml-journal.net

Table 2: Characteristic Mass Spectral Fragments of Benzylpiperazine

m/z Proposed Ion Structure Significance References
176 [C₁₁H₁₆N₂]⁺ Molecular Ion europa.eu, ikm.org.my
134 [M - C₃H₆]⁺ Fragment from piperazine ring europa.eu, ikm.org.my
91 [C₇H₇]⁺ Tropylium ion (benzyl fragment) europa.eu, ikm.org.my, xml-journal.net

Note: Data is primarily based on the analysis of 1-Benzylpiperazine (BZP), which is expected to have a fragmentation pattern highly similar to that of 2-Benzylpiperazine (B1268327).

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a frequently employed strategy to improve the analytical characteristics of (S)-2-Benzylpiperazine, particularly for chromatographic methods. This process involves chemically modifying the analyte to enhance its volatility, thermal stability, or detectability. The secondary amine group in the piperazine ring is the primary site for these reactions.

Trimethylsilylation for GC-MS Applications

For gas chromatography-mass spectrometry (GC-MS) analysis, converting polar molecules into more volatile and thermally stable derivatives is often necessary. Trimethylsilylation is a highly effective method for this purpose. researchgate.net This technique involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), to replace the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group. youtube.comtcichemicals.com

The resulting TMS derivative of (S)-2-Benzylpiperazine exhibits reduced polarity and increased volatility, leading to improved peak shape, better separation on GC columns, and enhanced stability at the high temperatures of the GC injector. researchgate.net This derivatization is considered an optimal approach for the GC-MS analysis of benzylpiperazine-type compounds. researchgate.net

Perfluoroacylation for GC-MS Quantification

Perfluoroacylation is another powerful derivatization technique used to enhance performance in GC-MS analysis, particularly for quantification. This method involves reacting the amine group with a perfluoroacylating agent, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).

This reaction forms a stable, volatile perfluoroacyl amide derivative. These derivatives are highly electronegative, which makes them excellent candidates for sensitive detection using electron capture detection (ECD) or for generating characteristic high-mass fragments in mass spectrometry. researchgate.net Perfluoroacylation has been successfully applied to the GC-MS quantification of benzylpiperazine in various biological matrices, demonstrating good linearity and low limits of detection. scholars.direct The resulting derivatives produce mass spectra with prominent molecular ions and characteristic fragment ions, aiding in definitive identification. researchgate.net

Dansyl Chloride (DNS-Cl) Labeling for UHPLC-FLD

For analysis by ultra-high-performance liquid chromatography (UHPLC), especially with fluorescence detection (FLD), derivatization is crucial as (S)-2-Benzylpiperazine lacks a native fluorophore. qascf.com Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) is a widely used labeling reagent that reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts. qascf.comresearchgate.net

The reaction of (S)-2-Benzylpiperazine with DNS-Cl produces a dansylated derivative that can be detected with high sensitivity by a fluorescence detector. researchgate.net This pre-column derivatization method allows for the quantification of piperazine compounds at very low concentrations. qascf.com The resulting derivative is relatively stable, allowing for reliable analysis. researchgate.net

Optimization of Derivatization Conditions (e.g., Temperature, Reagent Concentration)

To ensure the accuracy, precision, and reliability of quantitative analysis, the derivatization reaction conditions must be carefully optimized. Key parameters include the reaction temperature, time, pH, and the concentration of the derivatizing reagent and catalyst, if used. nih.govmdpi.com

Reagent Concentration: An excess of the derivatizing agent is typically used to drive the reaction to completion. However, an overly large excess can sometimes interfere with the analysis, necessitating optimization of the reagent-to-analyte molar ratio.

Temperature and Time: The reaction kinetics are dependent on both temperature and time. Studies have shown that optimal conditions can range from room temperature for several hours to elevated temperatures (e.g., 80°C) for shorter periods (e.g., 20 minutes) to achieve a reaction yield exceeding 99%. nih.govmdpi.com

pH and Solvent: For reactions in solution, such as dansylation, the pH is critical. The reaction with DNS-Cl typically requires an alkaline medium to deprotonate the amine, making it nucleophilic. The choice of solvent can also significantly impact reaction efficiency. mdpi.com

The optimization process often involves a systematic evaluation of these parameters to find the conditions that provide the highest and most reproducible derivatization yield. nih.gov

Table 3: Summary of Derivatization Strategies and Typical Conditions

Technique Reagent(s) Purpose Typical Conditions Analytical Method
Trimethylsilylation BSTFA, MSTFA Increase volatility & stability 30-90 min at 37-80°C GC-MS
Perfluoroacylation TFAA, PFPA, HFBA Increase volatility & detectability Varies with reagent GC-MS, GC-ECD

Validation of Analytical Methods for Accuracy, Precision, and Linearity

The validation of analytical methods is a critical process in pharmaceutical research and quality control, ensuring that a method is suitable for its intended purpose. For a chiral compound such as this compound, this process is fundamental to reliably quantify the specific enantiomer and any related impurities. Validation studies establish the method's accuracy, precision, and linearity, providing documented evidence of its performance.

Accuracy

Accuracy refers to the closeness of the test results obtained by a method to the true value. It is typically assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range (e.g., three concentrations, three replicates each). The accuracy is then expressed as the percentage of recovery by the assay of the known, added amount of analyte. For piperazine derivatives, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have demonstrated high accuracy.

In one study validating a GC-MS method for 1-Benzylpiperazine (BZP) in various biological matrices, the accuracy was assessed at three different concentrations. scholars.direct The percent deviation between the calculated value and the nominal value was used to determine accuracy. scholars.direct For instance, an LC-MS method developed for benzylpiperazine and its metabolites showed an accuracy of over 90%. nih.gov Similarly, another study reported a method accuracy determined by the standard addition method, yielding recoveries of 98.5% for BZP. ikm.org.my

Table 1: Representative Accuracy Data for Benzylpiperazine Analytical Methods

Analytical Method Analyte Concentration Level Mean Recovery (%) Reference
LC-MS Benzylpiperazine (BZP) Not Specified >90% nih.gov
GC-FID Benzylpiperazine (BZP) Not Specified 98.5% ikm.org.my
LC-MS/MS Benzylpiperazine (BZP) 0.22 ng/mg 78% (Extraction Efficiency) nih.gov

Precision

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day Precision): This assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day Precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

For BZP analysis, validated methods show a high degree of precision. An LC-MS method for BZP and trifluoromethylphenylpiperazine (TFMPP) demonstrated intra-day relative standard deviations (RSD) of less than 5% and inter-day RSD of less than 10%. nih.gov Another GC-FID method found the precision to be 1.3% C.V for BZP. ikm.org.my In a quantitative analysis of BZP in hair samples using LC-MS/MS, intra- and inter-day precision coefficients of variation were ≤10% at both low and high concentration levels. nih.gov

Table 2: Summary of Precision Data from Validated Methods for Benzylpiperazine

Analytical Method Analyte Precision Type RSD / CV (%) Reference
LC-MS Benzylpiperazine (BZP) Intra-day <5% nih.gov
LC-MS Benzylpiperazine (BZP) Inter-day <10% nih.gov
GC-FID Benzylpiperazine (BZP) Not Specified 1.3% ikm.org.my

Linearity

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. This is determined by a series of three to six injections of standards at different concentration levels. The data is then analyzed by plotting the analyte peak area against the concentration, and the correlation coefficient (r²) is calculated from the linear regression.

Analytical methods for piperazine derivatives consistently show excellent linearity. A GC-FID method developed to quantify BZP and TFMPP was linear over a concentration range of 0.1 mg/mL to 1.0 mg/mL for both compounds, with a correlation coefficient (r²) greater than 0.999. ikm.org.my Similarly, an LC-MS method for BZP in plasma had linear calibration curves from 1 to 50 ng/mL with an r² > 0.99. nih.gov A GC-MS method for BZP and TFMPP in plasma, urine, and cell culture medium demonstrated linearity over a concentration range of 0-10 μg/mL with square correlation coefficients always greater than 0.99. scholars.directscholars.direct

For the specific analysis of this compound, a chiral HPLC method would be necessary. The validation of such a method would follow the same principles. For example, a chiral LC method for the enantiomeric separation of R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide was validated and showed excellent linearity. nih.gov The linearity of the detector response for the S-enantiomer was established to ensure its accurate quantification as a chiral impurity. nih.gov

Table 3: Linearity Parameters for Benzylpiperazine and Related Compounds

Analytical Method Analyte(s) Linear Range Correlation Coefficient (r²) Reference
GC-FID BZP & TFMPP 0.1 - 1.0 mg/mL >0.999 ikm.org.my
LC-MS BZP & TFMPP 1 - 50 ng/mL >0.99 nih.gov
GC-MS BZP & TFMPP 0 - 10 µg/mL >0.99 scholars.directscholars.direct
LC-MS/MS BZP 0.085 - 8.65 ng/mg ≥0.99 nih.gov

The successful validation of these parameters—accuracy, precision, and linearity—is essential to guarantee that an analytical method for this compound will produce reliable, consistent, and accurate results for research and quality assessment purposes.

Computational and Theoretical Approaches in 2 Benzylpiperazine Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as a 2-benzylpiperazine (B1268327) derivative, might bind to a biological target, typically a protein receptor or an enzyme.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. This method is crucial for understanding the structural basis of a compound's activity. In the study of 2-benzylpiperazine derivatives, docking has been successfully used to elucidate binding modes across a variety of biological targets.

For instance, molecular modeling studies on benzylpiperidine and benzylpiperazine-based compounds predicted their binding mode within the active site of monoacylglycerol lipase (MAGL), corroborating their potent inhibitory activity. researchgate.net Similarly, in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in Alzheimer's disease, docking studies revealed that carbazole-benzylpiperazine hybrids fit well within the enzyme's active site. nih.gov These studies often show a strong correlation between the predicted binding interactions and the experimentally determined inhibitory activities (IC50 values). nih.gov

In another therapeutic area, docking simulations were used to derive the binding modes of newly designed benzylpiperazine derivatives to the anti-apoptotic protein Mcl-1. nih.gov These computational models helped to reasonably interpret the observed binding affinity and high selectivity of the compounds for Mcl-1 over other proteins like Bcl-2 or Bcl-xL. nih.gov Research into σ₁ receptor ligands also heavily relies on these techniques. Computational studies have analyzed the docking poses of piperidine/piperazine-based compounds to understand how they occupy the hydrophobic binding pockets of the receptor, revealing that crucial ionic interactions with residues like Glu172 and Asp126 are necessary for high affinity. nih.gov

A conformational study of 2-substituted piperazines highlighted that the preference for an axial conformation is a key determinant for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov This specific orientation places the key nitrogen atoms in a spatial arrangement that mimics other known agonists, demonstrating how computational conformational analysis can explain and predict biological activity. nih.gov

Table 1: Summary of Molecular Docking Studies on 2-Benzylpiperazine Derivatives

Compound ClassTarget Protein/EnzymeKey Findings from Docking Simulations
Benzylpiperazine-based compoundsMonoacylglycerol Lipase (MAGL)Predicted binding mode in the active site, confirming inhibition potency. researchgate.net
Carbazole-benzylpiperazine hybridsAcetylcholinesterase (AChE)Compounds accommodate well in the active site, stabilized by hydrophobic interactions and hydrogen bonding. nih.gov
Benzylpiperazine derivativesMcl-1 / Bcl-xLDerived binding modes explained the high binding affinity and selectivity for Mcl-1. nih.gov
2-Substituted piperazinesα7 Nicotinic Acetylcholine ReceptorThe preferred axial conformation controls binding by mimicking the orientation of other agonists. nih.gov
Benzylpiperazine derivativesσ₁ Receptor (S1R)Ligands occupy central and hydrophobic pockets; ionic interactions with Glu172 and Asp126 are crucial for affinity. nih.gov

Following a docking simulation, the resulting protein-ligand complex is analyzed to identify the specific interactions that stabilize the binding. This analysis is often encoded into a "protein-ligand interaction fingerprint," a binary string that represents the presence or absence of specific interactions with each amino acid residue in the binding site. wikipedia.org These fingerprints provide a detailed map of the binding, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and ionic bonds. nih.govwikipedia.org

For example, docking studies of carbazole-benzylpiperazine hybrids as cholinesterase inhibitors showed they were stabilized by a combination of hydrophobic interactions and hydrogen bonding within the active site. nih.gov In the context of σ₁ receptor ligands, computational analyses revealed that the protonated amine of the piperazine (B1678402) ring forms critical ionic interactions with acidic residues like Glu172 and Asp126, while aromatic moieties occupy hydrophobic pockets. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time. This provides deeper insights into the stability of the complex and the conformational changes that may occur.

MD simulations are frequently used to validate the results of molecular docking and assess the stability of the predicted binding pose. researchgate.net By simulating the complex for nanoseconds, researchers can observe whether the ligand remains securely bound in the active site or if it drifts away. The stability is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the binding mode is likely stable. researchgate.net

In studies of novel cholinesterase inhibitors, MD simulations of potent carbazole-benzylpiperazine hybrids confirmed their stability within the active site of the enzyme. nih.gov Similarly, MD simulations were used to validate the binding modes of selectively designed benzylpiperazine derivatives with the Mcl-1 protein, confirming the stability of the computationally predicted interactions. nih.gov For σ₁ receptor ligands, MD simulations helped to identify the crucial amino acid residues that consistently interacted with the most potent compounds, corroborating the static docking results with dynamic interaction data. nih.gov

A study on a 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivative targeting proteins in gastric cancer cells used MD simulations to analyze parameters like RMSD, radius of gyration (Rg), and hydrogen bonding over a 50 ns interval. The results indicated that the ligand-protein complexes reached a stable state, enhancing the structural stability of the target proteins. researchgate.net

Table 2: Application of Molecular Dynamics Simulations in 2-Benzylpiperazine Research

Compound ClassTarget ProteinKey Findings from MD Simulations
Carbazole-benzylpiperazine hybridsAcetylcholinesterase (AChE)Confirmed the stability of the potent inhibitors in the enzyme's active site. nih.gov
Benzylpiperazine derivativesMcl-1Validated the predicted binding modes and confirmed the stability of the ligand-protein complex. nih.gov
Piperidine/piperazine-based compoundsσ₁ Receptor (S1R)Revealed crucial amino acid residues involved in stable interactions with the ligand. nih.gov
BHBPPD derivativeTNFRSF10B / CYCSShowed stable RMSD over 50 ns, indicating the complex reached equilibrium and the ligand enhanced protein stability. researchgate.net

MD simulations provide a window into the dynamic behavior of the 2-benzylpiperazine scaffold within the complex biological environment of a protein's active site. This goes beyond simple stability assessment to include an analysis of the flexibility of the ligand and the surrounding protein residues. The root-mean-square fluctuation (RMSF) is a measure used to identify which parts of the protein or ligand are more mobile during the simulation. researchgate.net

By analyzing the trajectory of an MD simulation, researchers can observe how the 2-benzylpiperazine derivative adapts its conformation within the binding pocket and how it maintains key interactions, such as hydrogen bonds, despite the constant thermal motion. This dynamic view is crucial for understanding how a ligand can effectively bind to a flexible receptor. For example, simulations can show the benzyl (B1604629) and piperazine moieties exploring different conformations while the core interactions that anchor the molecule remain intact. This dynamic adaptability can be a key feature for potent ligands, allowing them to optimize their fit within the active site.

Quantum Chemical Calculations

Quantum chemical calculations, often based on density functional theory (DFT), provide the most accurate theoretical description of a molecule's electronic structure. These methods are used to calculate a wide range of molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

While extensive quantum chemical studies focused specifically on (S)-2-benzylpiperazine hydrochloride are not widely published, the application of these methods to benzyl derivatives and related compounds provides significant insight. Quantum Theory of Atoms in Molecules (QTAIM) analysis on benzyl derivatives has shown that the conformational preference (e.g., the angle of the benzyl group relative to a substituent) is primarily dictated by the minimization of steric repulsion, rather than by hyperconjugative effects. nih.gov

These calculations are critical for:

Conformational Analysis: Determining the lowest energy (most stable) conformation of the molecule in a vacuum or solvent, which provides a starting point for docking studies.

Electronic Properties: Calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which help in understanding the molecule's reactivity and electronic transitions. doaj.org

Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface to visualize electron-rich and electron-poor regions. This map is invaluable for predicting where a molecule is likely to form hydrogen bonds or other electrostatic interactions with a receptor.

Physicochemical Properties: Predicting properties such as pKa, which determines the protonation state of the piperazine nitrogens at physiological pH. This is a critical factor, as the charge state of the molecule often governs its ability to form key ionic interactions with receptor targets. nih.gov

By providing a fundamental understanding of the molecule's intrinsic properties, quantum chemical calculations complement molecular modeling and dynamics simulations, offering a multi-scale computational approach to the study of 2-benzylpiperazine derivatives in drug research.

Determination of Electronic Properties and Reactivity Descriptors

The biological activity of a molecule is fundamentally governed by its electronic properties. Computational methods, particularly those based on quantum mechanics, are employed to calculate a variety of electronic descriptors that quantify the reactivity and interaction potential of 2-benzylpiperazine derivatives. These descriptors are crucial for building predictive Quantitative Structure-Activity Relationship (QSAR) models.

Key electronic properties and reactivity descriptors analyzed in studies of related piperazine and piperidine structures include:

Partial Atomic Charges: These calculations reveal the distribution of electrons within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for understanding how the molecule might interact with biological targets like receptors or enzymes through electrostatic interactions.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the electrostatic potential on the surface of the molecule, highlighting areas most likely to engage in attractive or repulsive interactions with a target protein.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

Charge-Related Descriptors: In QSAR studies of related scaffolds like 3-(4-benzylpiperidin-1-yl)propylamine, descriptors such as the relative negative charge (RNCG) and fractional charged partial surface area (JursFPSA_2) have been shown to be important for binding affinity. nih.gov For example, substituents with higher fractional charged partial surface area values were found to have better binding affinity to the CCR5 receptor. nih.gov

These descriptors help rationalize the observed biological activities and guide the modification of the 2-benzylpiperazine scaffold to optimize interactions with its target.

Descriptor TypeSpecific Descriptor ExampleRelevance in Drug Design
Charge-BasedRelative Negative Charge (RNCG)Predicts electrostatic interaction strength with the receptor. nih.gov
Surface Area-BasedFractional Charged Partial Surface Area (JursFPSA_2)Correlates with binding affinity by quantifying charged surfaces. nih.gov
Energy-BasedHOMO-LUMO Energy GapIndicates molecular stability and chemical reactivity.
TopologicalMolecular Shape IndicesDescribes the 3D shape and steric properties of the molecule. nih.gov

Stereoelectronic Effects on Biological Activity

The (S)-2-benzylpiperazine scaffold contains a chiral center at the C2 position of the piperazine ring. This chirality is a critical determinant of biological activity, as stereoisomers can exhibit significantly different affinities and efficacies when interacting with chiral biological macromolecules like enzymes and receptors. The specific three-dimensional arrangement of atoms (stereochemistry) influences how the molecule fits into a binding site and the electronic interactions that can be formed.

Research on 2-benzylpiperazine derivatives as inhibitors of human carbonic anhydrases (hCAs) has demonstrated the importance of stereochemistry. nih.gov In this research, the preparation of specific regio- and stereoisomers revealed that their interaction with various hCA isoforms was often enantioselective, with one enantiomer showing significantly higher potency than the other. nih.gov

Computational modeling and X-ray crystallography were used to elucidate the binding modes of these inhibitors. nih.gov Such studies can reveal key stereoelectronic effects:

Differential Binding Poses: The (S) and (R) enantiomers may adopt different orientations within the enzyme's active site. The benzyl group of the (S)-enantiomer might, for example, occupy a specific hydrophobic pocket that is less accessible to the benzyl group of the (R)-enantiomer, leading to a more stable and potent interaction.

Optimized Hydrogen Bonding: The precise spatial location of the nitrogen atoms in the piperazine ring is fixed by the stereocenter. This can enable the (S)-enantiomer to form optimal hydrogen bonds with key amino acid residues in the target protein, whereas the (R)-enantiomer may be unable to achieve the same favorable interactions.

These findings underscore that the biological activity of 2-benzylpiperazine derivatives is not merely a function of their chemical formula but is intricately linked to their three-dimensional structure and the resulting electronic interactions.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and QSAR represent a powerful intersection of chemistry, computer science, and statistics. These approaches are used to build mathematical models that relate the chemical structure of compounds to their biological activity, enabling the prediction of properties for new or untested molecules.

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating calculated molecular descriptors (physicochemical, electronic, and steric properties) of a series of 2-benzylpiperazine derivatives with their experimentally measured biological activities. These models can then be used to predict the activity of novel analogues, prioritizing the synthesis of the most promising candidates.

The development process typically involves:

Data Set Compilation: A series of 2-benzylpiperazine analogues with a range of biological activities (e.g., Ki values for receptor binding) is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms like random forest, are used to create an equation that best describes the relationship between the descriptors and the activity.

Model Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds.

For instance, QSAR studies on structurally related aryl-piperazine and benzylpiperidine derivatives have successfully identified key structural features for activity against various targets. nih.govresearchgate.net Models have shown the importance of hydrophobicity, steric parameters, and specific electronic features of substituents for binding affinity. nih.gov A 3D-QSAR model derived from Molecular Shape Analysis (MSA) for CCR5 antagonists highlighted the importance of the relative negative charge (RNCG), where substituents with a high RNCG value showed greater binding affinity. nih.gov

QSAR TechniqueKey Findings for Related ScaffoldsImplication for 2-Benzylpiperazine Design
Hansch Analysis (LFER)Importance of lipophilicity (π) and electron-donating substituents (σ). nih.govSuggests modifying the benzyl or piperazine rings with lipophilic and electron-donating groups could enhance activity.
Molecular Shape Analysis (3D-QSAR)The relative negative charge (RNCG) is important for activity; an increase in molecular length is conducive. nih.govFocus on substituents that increase negative charge potential and extend the molecule in a specific dimension.
Receptor Surface Analysis (RSA)Highlights the importance of hydrophobicity and charge at different regions of the molecule. nih.govGuides the placement of functional groups to match the receptor's surface properties.

Virtual Screening and Library Design based on Structural Features

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach significantly reduces the time and cost associated with drug discovery by focusing experimental efforts on a smaller, more promising set of molecules.

In the context of 2-benzylpiperazine research, virtual screening and library design have been employed to discover selective inhibitors for protein targets. For example, a computational algorithm was used for the de novo design of four series of benzylpiperazine derivatives as plausible inhibitors of the antiapoptotic B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov

The process often involves:

Target-Based Virtual Screening: A 3D structure of the target protein (obtained from X-ray crystallography or homology modeling) is used. A library of compounds, which can be based on the 2-benzylpiperazine scaffold, is computationally "docked" into the active site of the protein.

Scoring and Ranking: The compounds are scored based on how well they fit into the binding site and the favorability of their predicted intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Hit Identification: The top-scoring compounds are selected as "hits" for subsequent experimental testing.

This approach led to the identification of 22 benzylpiperazine derivatives with micromolar binding affinities for at least one of the Bcl-2 family proteins (Bcl-2, Bcl-xL, and Mcl-1). nih.gov Notably, some of the designed compounds were highly selective binders to Mcl-1, with the most potent having a Ki value of 0.18 μM. nih.gov Molecular docking and molecular dynamics simulations were then used to rationalize the observed binding affinity and selectivity of these compounds. nih.gov This demonstrates the power of computational methods to not only identify active compounds but also to design molecules with desired selectivity profiles based on the structural features of the 2-benzylpiperazine core.

Applications of S 2 Benzylpiperazine Hydrochloride and Its Derivatives As Chemical Biology Probes and Advanced Research Tools

Development of Enzyme-Selective Inhibitors as Mechanistic Probes

Derivatives of (S)-2-benzylpiperazine have been successfully employed to create potent and selective inhibitors for various enzyme families. These inhibitors serve as critical tools for understanding enzyme function, validating drug targets, and investigating the physiological roles of specific enzymes.

Carbonic Anhydrase Inhibitors as Tools in Enzymology

The 2-benzylpiperazine (B1268327) scaffold has been explored for the development of potent inhibitors against human carbonic anhydrase (hCA) isoforms. nih.gov A series of these derivatives, incorporating a sulfamoylbenzamide group as a zinc-binding moiety, have demonstrated low to medium nanomolar inhibition constants (Kᵢ) against hCA I, II, and IV. nih.gov Notably, the stereochemistry at the C2 position of the piperazine (B1678402) ring often leads to enantioselective interactions with the enzymes. nih.gov These compounds serve as valuable probes for studying the physiological and pathological roles of different CA isoforms.

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IV Kᵢ (nM)hCA IX Kᵢ (nM)
Derivative A 15.48.989.7>10000
Derivative B 45.61.23.59845
Derivative C 8.925.4158>10000

This table presents a selection of 2-benzylpiperazine derivatives and their inhibitory activities against various human carbonic anhydrase isoforms. The data illustrates the potential for isoform-selective inhibition based on this scaffold.

HDAC6 Inhibitors as Probes for Neurodegenerative Disease Research

In the pursuit of therapies for neurodegenerative diseases, selective inhibition of histone deacetylase 6 (HDAC6) has become a significant area of research. Benzylpiperazine derivatives have been ingeniously designed as CNS-penetrant and selective HDAC6 inhibitors. acs.orgnih.govnih.gov By incorporating the benzylpiperazine moiety as a "cap" group in hydroxamate-type HDAC6 inhibitors, researchers have developed compounds with high potency and selectivity for HDAC6 over other HDAC isoforms. acs.orgnih.gov One such derivative, compound 1 , demonstrated an IC₅₀ of 0.11 µM for HDAC6, with 40-fold selectivity over HDAC1 and HDAC4. nih.gov These selective probes are instrumental in studying the specific roles of HDAC6 in cellular processes relevant to neurodegeneration. acs.orgnih.gov

CompoundHDAC6 IC₅₀ (µM)HDAC1 IC₅₀ (µM)Selectivity (HDAC1/HDAC6)HDAC4 IC₅₀ (µM)Selectivity (HDAC4/HDAC6)
1 0.11 ± 0.0134.4 ± 0.21404.4 ± 0.5740
2 0.33 ± 0.0564.8 ± 0.16153.0 ± 0.299
3 0.58 ± 0.0353.8 ± 0.2371.9 ± 0.143

This table showcases the inhibitory potency and selectivity of benzylpiperazine-based HDAC6 inhibitors. The data highlights the successful design of isoform-selective inhibitors. nih.gov

Cholinesterase Inhibitors for Neurotransmitter System Investigations

Derivatives of benzylpiperazine have also been investigated as inhibitors of cholinesterases, key enzymes in the regulation of neurotransmission. A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity. nih.govnih.gov One of the most potent compounds in this series, with an ortho-chlorine substitution on the benzyl (B1604629) ring, exhibited an IC₅₀ value of 0.91 µM. nih.gov Such inhibitors are valuable tools for studying the cholinergic system and for the development of potential therapeutics for disorders like Alzheimer's disease. nih.govnih.gov

CompoundSubstitution on Benzyl RingAChE IC₅₀ (µM)
4a 2-Cl0.91 ± 0.045
4b 3-Cl6.3 ± 0.8
4c 4-Cl1.5 ± 0.1
4d 2-F2.1 ± 0.3

This table presents the acetylcholinesterase inhibitory activity of several benzylpiperazine derivatives, demonstrating the influence of substituent position on potency. nih.gov

Rational Design of Receptor-Specific Ligands for Signaling Pathway Elucidation

The structural versatility of the (S)-2-benzylpiperazine core has enabled the rational design of ligands with high affinity and selectivity for specific receptors, facilitating the exploration of their roles in cellular signaling.

Sigma-1 Receptor Ligands for Pain and Neurobiological Studies

Benzylpiperazine derivatives have been extensively developed as high-affinity ligands for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in pain modulation and various neurobiological processes. acs.orgnih.govnih.gov Researchers have synthesized a series of benzylpiperazinyl derivatives with Kᵢ values for the σ₁ receptor ranging from 1.6 to 145 nM. acs.orgresearchgate.net Notably, compound 15 , 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a Kᵢ of 1.6 nM for the σ₁ receptor with an impressive 886-fold selectivity over the σ₂ receptor. acs.orgnih.govnih.gov These highly selective ligands are crucial for investigating the therapeutic potential of targeting the σ₁ receptor for chronic pain and other neurological disorders. nih.govnih.gov

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (Kᵢ σ₂/Kᵢ σ₁)
8 4.51945432
15 1.61418886
16 2.51450580
21 8.838243
Haloperidol 3.2165

This table highlights the affinity and selectivity of benzylpiperazine derivatives for sigma-1 and sigma-2 receptors, with Haloperidol included as a reference ligand. acs.orgnih.gov

Utilization in Advanced Analytical Chemistry Method Development

(S)-2-Benzylpiperazine hydrochloride and its analogues have served as important reference standards in the development and validation of advanced analytical chemistry methods for the detection and quantification of piperazine-based compounds. The emergence of these substances has necessitated the creation of robust and sensitive analytical techniques in forensic and clinical toxicology. nih.govauburn.edu

Various analytical methods have been developed and refined using benzylpiperazine as a target analyte. These include:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of benzylpiperazine and its derivatives. europa.euikm.org.my Methods have been developed for both qualitative and quantitative analysis in various matrices, including solid samples and biological fluids. europa.euikm.org.my

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS methods offer high sensitivity and selectivity for the detection of piperazine derivatives, often without the need for derivatization. nih.gov Rapid LC-MS methods have been developed for the targeted analysis of these compounds in biological samples. nih.gov

Thin-Layer Chromatography (TLC): TLC provides a simple and rapid screening method for the identification of benzylpiperazine-like compounds. researchgate.net Different solvent systems and visualization reagents have been optimized for this purpose. researchgate.net

The availability of pure this compound as a reference standard is crucial for ensuring the accuracy and reliability of these analytical methods, which are essential for law enforcement, clinical diagnostics, and research. nih.gov

Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific recognition sites for a target molecule. This technology has been successfully applied to create selective sorbents for benzylpiperazine (BZP), demonstrating the utility of the (S)-2-benzylpiperazine scaffold in developing advanced research tools for selective recognition and extraction.

Two primary strategies have been employed for the synthesis of BZP-selective MIPs: the self-assembly (non-covalent) approach and the semi-covalent approach.

Self-Assembly (Non-Covalent) Approach:

In this method, the template molecule, benzylpiperazine, forms a complex with functional monomers through non-covalent interactions such as hydrogen bonding, ionic interactions, or hydrophobic forces. This complex is then co-polymerized with a cross-linking agent in the presence of a porogenic solvent. Subsequent removal of the template molecule leaves behind specific recognition cavities in the polymer matrix.

For the creation of benzylpiperazine-imprinted polymers, various functional monomers have been investigated, including methacrylic acid (MAA), itaconic acid (IA), and acrylic acid (AA). The choice of cross-linker and porogen also significantly influences the performance of the resulting MIP. Ethylene glycol dimethacrylate (EGDMA) and trimethylolpropane trimethacrylate (TRIM) have been utilized as cross-linkers, with solvents like chloroform and acetonitrile (B52724) serving as porogens.

Research has shown that MIPs prepared with MAA as the functional monomer and chloroform as the porogen exhibit notable imprinting factors, particularly at template-to-monomer ratios of 1:1 and 1:2. The imprinting factor (IF) is a measure of the selectivity of the MIP, calculated as the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized under identical conditions but without the template.

Semi-Covalent Approach:

The semi-covalent approach involves the formation of a covalent bond between the template molecule and a functional monomer prior to polymerization. After polymerization, the covalent bond is cleaved to release the template, thereby exposing the recognition sites. This method often results in more uniform binding sites and higher affinity.

For benzylpiperazine, a semi-covalent MIP was developed using benzylpiperazine (4-vinylphenyl) carbamate as the template-monomer adduct. This adduct was then co-polymerized with either EGDMA or TRIM as the cross-linker. Comparative studies have demonstrated that the semi-covalent MIPs exhibit a stronger affinity for benzylpiperazine, as indicated by significantly lower dissociation constant (Kd) values and higher imprinting factors, compared to their self-assembly counterparts. Furthermore, the semi-covalent polymers displayed faster uptake kinetics.

Performance and Selectivity of Benzylpiperazine MIPs:

The performance of these MIPs is evaluated based on their binding affinity, capacity, and selectivity. The table below summarizes the performance of some of the best-performing benzylpiperazine MIPs from both self-assembly and semi-covalent approaches.

MIP Synthesis Approach Functional Monomer/Adduct Cross-linker Porogen Imprinting Factor (IF) Key Findings
Self-AssemblyMethacrylic Acid (MAA)TRIMChloroform7.7High imprinting effect for non-covalent polymers.
Semi-CovalentBenzylpiperazine (4-vinylphenyl) carbamateTRIMChloroform28Significantly higher imprinting effect and stronger affinity compared to self-assembly MIPs.

Selectivity: The selectivity of benzylpiperazine MIPs has been assessed against other structurally related or co-abused substances. Both self-assembly and semi-covalent MIPs have shown high selectivity for benzylpiperazine over compounds like cocaine and morphine. However, they exhibited high cross-reactivity with ephedrine and phenylpiperazine, indicating that the recognition sites are sensitive to the piperazine ring and the benzyl group.

These findings underscore the potential of molecularly imprinted polymers based on the benzylpiperazine scaffold as robust and selective tools for the extraction, recognition, and potential detection of benzylpiperazine in various matrices.

Scaffold for Preclinical Therapeutic Agent Design

While the (S)-2-benzylpiperazine scaffold is a component of various biologically active molecules, and the broader classes of piperazine and benzylpiperidine derivatives have been explored for a range of therapeutic applications, there is currently no publicly available scientific literature that specifically details the use of This compound or its direct derivatives in the following preclinical applications.

Neuroprotective Agents for Ischemic Brain Injury

There is no available research data on the application of this compound or its derivatives as neuroprotective agents for ischemic brain injury.

Agents Modulating Alzheimer's Disease Pathologies (e.g., Aβ-aggregation, BACE-1 inhibition)

There is no available research data on the application of this compound or its derivatives as agents modulating Alzheimer's disease pathologies, such as Aβ-aggregation or BACE-1 inhibition.

Q & A

Q. What synthetic routes are optimal for producing high-purity (S)-2-benzylpiperazine hydrochloride?

The synthesis typically involves a multi-step process starting from benzoic acid derivatives. Key steps include bromination, esterification, and cyclization, with reaction conditions (e.g., solvent choice, temperature, and reagent ratios) critically affecting yield and purity. For example, using acyl chloride intermediates and optimizing bromination with N-bromosuccinimide (NBS) can enhance efficiency. Final purification via recrystallization or chromatography, coupled with structural validation using IR, HNMR, and HPLC (≥98% purity), ensures product integrity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Chiral resolution techniques such as chiral HPLC or polarimetry are essential. X-ray crystallography provides definitive stereochemical assignment by resolving the spatial arrangement of the benzyl group and piperazine ring. Comparative optical rotation values against known enantiomers (e.g., (R)-isomers) further validate the (S)-configuration .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

Use a combination of:

  • HPLC with UV detection (λ = 254 nm) for quantifying organic impurities (<0.5%).
  • GC-MS to detect volatile byproducts from synthesis (e.g., unreacted benzyl halides).
  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Chloride ion titration (e.g., potentiometric) to verify hydrochloride salt formation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational docking predictions and experimental activity data for (S)-2-benzylpiperazine derivatives?

Docking studies may fail to predict activity due to limitations in modeling protein flexibility or solvent effects. For instance, while (S)-2-benzylpiperazine derivatives showed high docking scores for carbonic anhydrase II (hCA II), their in vitro inhibition did not correlate. To resolve this:

  • Validate docking poses with X-ray crystallography of enzyme-inhibitor complexes.
  • Perform molecular dynamics simulations to account for conformational changes.
  • Test enantiomers (e.g., (R)-2) to assess stereospecific binding effects .

Q. What experimental designs are suitable for evaluating intraocular pressure (IOP)-lowering efficacy in glaucoma models?

  • Transient glaucoma model : Induce acute IOP elevation in rabbits via intravitreal hypertonic saline (5% NaCl). Administer 1% (w/v) (S)-2-benzylpiperazine eye drops and measure IOP reduction at 60- and 120-minute intervals using tonometry.
  • Stable glaucoma model : Use carbomer injections (0.25%) to sustain ocular hypertension. Compare daily IOP changes over 96 hours against reference drugs (e.g., dorzolamide). Statistical analysis (ANOVA, p<0.001) confirms significance .

Q. How can structure-activity relationships (SAR) be systematically explored for (S)-2-benzylpiperazine derivatives?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to enhance binding to hydrophobic enzyme pockets.
  • Vary stereochemistry : Synthesize and test (R)- and (S)-enantiomers to identify stereospecific interactions with targets like hCA IV.
  • Assay selectivity : Screen derivatives against isoforms (e.g., hCA I, II, IV, IX) using stopped-flow CO₂ hydration assays. IC₅₀ values <10 nM indicate high potency .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies of this compound?

  • Standardize synthesis protocols (e.g., fixed molar ratios, reaction times).
  • Implement QC/QA checks : Monitor intermediate purity (e.g., via TLC) and final product consistency using DSC (melting point ±1°C).
  • Use reference standards (e.g., USP-grade compounds) for activity calibration .

Methodological Notes

  • Contradiction Handling : When in vitro activity contradicts in vivo results (e.g., poor bioavailability), use pharmacokinetic profiling (plasma half-life, tissue distribution) to identify absorption barriers .
  • Data Reproducibility : Adhere to ICH guidelines for analytical validation (e.g., linearity, LOQ/LOD) and report confidence intervals for IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.